molecular formula C19H18N2O3S B2477010 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide CAS No. 361168-10-7

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide

Cat. No.: B2477010
CAS No.: 361168-10-7
M. Wt: 354.42
InChI Key: SJSTYNXZOGKHMT-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide typically involves the formation of the thiazole ring followed by the attachment of the phenoxypropanamide group. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-15-9-7-14(8-10-15)17-13-25-19(20-17)21-18(22)11-12-24-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSTYNXZOGKHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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